molecular formula C19H22N2O4 B5058956 N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide

Cat. No. B5058956
M. Wt: 342.4 g/mol
InChI Key: IQFOQGATRUMCEF-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide (abbreviated as NBPT) is a chemical compound that is widely used in agricultural practices. NBPT is a urease inhibitor that is used to increase the efficiency of urea-based fertilizers. Urea-based fertilizers are widely used in agriculture because they are cost-effective and provide essential nutrients to crops. However, a significant amount of urea is lost through volatilization, which reduces the efficiency of the fertilizer. NBPT helps to reduce the volatilization of urea, thus increasing the efficiency of the fertilizer.

Mechanism of Action

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide inhibits the activity of the enzyme urease, which is responsible for the breakdown of urea into ammonia. By inhibiting urease activity, N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide reduces the volatilization of ammonia from urea-based fertilizers, thus increasing the efficiency of the fertilizer.
Biochemical and Physiological Effects:
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide has been shown to have no significant effects on the growth and development of plants. It is also non-toxic to humans and animals.

Advantages and Limitations for Lab Experiments

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide is a useful tool for studying the effects of urease inhibition on plant growth and development. Its use in lab experiments allows researchers to study the effects of urease inhibition without the confounding factors of other environmental factors.
One limitation of N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide is that it is only effective in reducing the volatilization of urea-based fertilizers. It does not affect the other processes involved in the uptake and utilization of nutrients by plants.

Future Directions

1. Further research is needed to optimize the use of N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide in agriculture to reduce the environmental pollution caused by nitrogen loss from fertilizers.
2. The effects of N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide on soil microbial communities need to be studied to determine its potential impact on soil health.
3. The use of N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide in combination with other fertilizers and soil amendments needs to be studied to determine its potential synergistic effects.
4. The potential of N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide as a tool for studying the effects of urease inhibition on various crops needs to be explored.

Synthesis Methods

The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with 2-nitrobenzoyl chloride to form N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide.

Scientific Research Applications

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide has been extensively studied for its use in agricultural practices. Its use as a urease inhibitor has been shown to increase the efficiency of urea-based fertilizers. N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide has also been studied for its potential to reduce environmental pollution caused by nitrogen loss from fertilizers.

properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-19(2,3)14-8-10-15(11-9-14)25-13-12-20-18(22)16-6-4-5-7-17(16)21(23)24/h4-11H,12-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFOQGATRUMCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide

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